molecular formula C14H11BrO3 B5550396 phenyl (4-bromophenoxy)acetate

phenyl (4-bromophenoxy)acetate

Cat. No.: B5550396
M. Wt: 307.14 g/mol
InChI Key: BOGKLAHTWLEPMC-UHFFFAOYSA-N
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Description

Phenyl (4-bromophenoxy)acetate is an ester derivative featuring a bromophenoxy group attached to an acetate backbone. Its molecular formula is C₁₄H₁₁BrO₃, with a molecular weight of 307.14 g/mol. The compound is synthesized via esterification reactions involving p-bromophenol derivatives and chloroacetate esters, as demonstrated in the preparation of coordination polymers with nickel(II) .

Properties

IUPAC Name

phenyl 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGKLAHTWLEPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (4-bromophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with 4-bromophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the use of Suzuki-Miyaura coupling, where phenylboronic acid is coupled with 4-bromophenyl acetate in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Hydrazone Derivatives

Methyl 4-bromophenylacetate reacts with hydrazine to form 2-(4-bromophenyl)acetohydrazide , which can further undergo condensation with aldehydes to form double bonds .
Key Reaction :

text
Methyl ester + Hydrazine → Hydrazide intermediate Hydrazide + Aldehydes → Double-bonded hydrazones

Cross-Coupling Reactions

Ethyl 4-bromophenylacetate participates in Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to form biaryl compounds .
Reaction Conditions :

  • Catalyst: Pd(OAc)₂

  • Base: K₃PO₄ or Na₂CO₃

  • Solvent: Acetone/water or ionic liquids (e.g., [bmim]PF₆) .

Example :

text
Ethyl 4-bromophenylacetate + Phenyl boronic acid → Ethyl (4-phenylphenyl)acetate

Pharmaceutical Conjugates

4-Bromophenylacetic acid reacts with plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid , a conjugated amino acid derivative .

Bromination and Substitution

α-Bromophenylacetic acids (e.g., 4-bromophenylacetic acid) can be synthesized via bromination of phenylacetic acid or mandelic acid derivatives .
Key Methods :

  • Electrophilic substitution : Bromine + HgO on phenylacetic acid .

  • Strecker reaction : Benzaldehyde + KCN → Mandelonitrile → Hydrolysis .

Limitations and Considerations

  • Phenoxy Ester Specificity : The exact compound phenyl (4-bromophenoxy)acetate is not addressed in the provided sources. Its reactions may involve similar ester hydrolysis, alkylation, or coupling strategies but would require targeted literature review.

  • Data Gaps : No experimental data (e.g., reaction yields, conditions) for the phenoxy ester are available in the provided materials.

Scientific Research Applications

Phenyl (4-bromophenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and substitution reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of phenyl (4-bromophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its antimicrobial activity is believed to result from the disruption of cell membranes and inhibition of protein synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Core Structural Features

Phenyl (4-bromophenoxy)acetate is characterized by:

  • A phenoxy group at the 4-position substituted with bromine.
  • An acetate ester linked to a phenyl group.

Comparisons with structurally related compounds reveal variations in substituents and their electronic effects:

Compound Name Molecular Formula Substituents Key Structural Differences
This compound C₁₄H₁₁BrO₃ 4-Br, phenoxy, phenyl Baseline for comparison
Ethyl-2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ 4-NH₂, phenoxy Amino group (electron-donating)
4-Bromophenyl (4-chlorophenoxy)acetate C₁₄H₁₀BrClO₃ 4-Br, 4-Cl, phenoxy Chlorine (electron-withdrawing)
Benzyl phenyl acetate C₁₅H₁₄O₂ Phenyl, benzyl No bromine or phenoxy group

Key Insight: The bromine atom in this compound increases lipophilicity (logP ~4.7) compared to amino or chloro analogs, influencing solubility and reactivity .

This compound

Synthesized via:

Alkylation of p-bromophenol with methyl chloroacetate.

Hydrazide formation for coordination complexes (e.g., Ni(II) polymer synthesis) .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 307.14 Not reported ~300 (est.) Low in water, soluble in organics
Ethyl-2-(4-aminophenoxy)acetate 195.21 56–58 Not reported Soluble in ethyl acetate
Benzyl phenyl acetate 226.27 - 317–319 33% in ethanol
Fenvalerate Impurity 1 498.8 570.4 Not reported Likely lipophilic

Key Insight : Higher molecular weight and bromine content correlate with elevated boiling points and reduced aqueous solubility .

This compound

  • Coordination Chemistry : Forms polymer complexes with Ni(II), acting as a bidentate ligand through carbonyl oxygen and amine nitrogen .
  • Potential Bioactivity: Similar hydrazide-metal complexes exhibit antimicrobial and antitumor properties .

Q & A

Q. What are the common synthetic routes for preparing phenyl (4-bromophenoxy)acetate, and what factors influence the choice of reaction conditions?

this compound is typically synthesized via esterification between 4-bromophenol and phenyl chloroacetate or via nucleophilic substitution using a bromophenol derivative and an acetylating agent. Key factors include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) improve ester bond formation .
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize the purity and structure of this compound?

  • Chromatography : GC or HPLC with UV detection (λ = 254 nm) assesses purity (>98% by GC, as per industrial standards) .
  • Spectroscopy :
  • ¹H/¹³C NMR identifies key signals (e.g., aromatic protons at δ 6.8–7.4 ppm, acetate methyl at δ 2.1–2.3 ppm) .
  • IR spectroscopy confirms ester carbonyl (C=O) absorption at ~1740 cm⁻¹ .
    • Melting point analysis : Consistency with literature values (e.g., 117–119°C for 4-bromophenylacetic acid derivatives) validates purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation .
  • Ventilation : Use fume hoods due to potential respiratory irritancy .
  • Disposal : Follow hazardous waste protocols (e.g., neutralization before disposal) to mitigate aquatic toxicity .

Q. What solvents are compatible with this compound for use in experimental procedures?

  • Primary solvents : Ethanol (33% solubility in 90% ethanol), DCM, or THF .
  • Avoidance : Strong oxidizers (e.g., HNO₃) and bases to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies are effective in minimizing by-product formation during the synthesis of this compound?

  • Stoichiometric precision : Maintain a 1:1 molar ratio of 4-bromophenol to acetylating agent to reduce di-ester by-products .
  • Temperature modulation : Lower reaction temperatures (40–50°C) minimize thermal decomposition .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity in esterification .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing bromine group activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attacks. This dual behavior:

  • Facilitates : Suzuki coupling (via bromine as a leaving group) to generate biaryl derivatives .
  • Hinders : Hydrolysis under basic conditions unless strong nucleophiles (e.g., Grignard reagents) are used .

Q. How can computational chemistry methods predict the physicochemical properties of this compound?

  • Molecular dynamics simulations : Estimate solubility parameters (logP ≈ 3.2) and partition coefficients .
  • Density functional theory (DFT) : Predicts vibrational frequencies (IR) and electrostatic potential maps for reaction site identification .
  • QSAR models : Correlate bromine's electronegativity with bioactivity in drug discovery pipelines .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound samples?

  • GC-MS : Detects volatile impurities (e.g., residual solvents) with detection limits <0.01% .
  • ICP-OES : Quantifies heavy metals (e.g., Pb, Cd) to meet purity standards (<0.001% Pb) .
  • HPLC-PDA : Monitors hydrolytic degradation products (e.g., 4-bromophenol) under accelerated stability testing (40°C/75% RH) .

Q. How can researchers investigate the degradation pathways of this compound under various environmental conditions?

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Monitor via LC-MS to identify cleavage products (e.g., acetic acid, 4-bromophenol) .
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze radical intermediates using ESR spectroscopy .
    • Ecotoxicity assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC₅₀) to assess environmental persistence .

Q. What role does this compound play in designing prodrugs or enzyme inhibitors?

  • Prodrug applications : The ester moiety enables controlled release of 4-bromophenol in vivo via esterase-mediated hydrolysis .
  • Enzyme inhibition : The bromophenoxy group mimics tyrosine residues, competitively inhibiting kinases (e.g., EGFR) in cancer studies .

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